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molecular formula C8H7BrO B112711 4-(Bromomethyl)benzaldehyde CAS No. 51359-78-5

4-(Bromomethyl)benzaldehyde

Cat. No. B112711
M. Wt: 199.04 g/mol
InChI Key: XYPVBKDHERGKJG-UHFFFAOYSA-N
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Patent
US06583126B2

Procedure details

To a THF-toluene (2.4 L-0.24 L) solution of α-bromo-p-tolunitrile (266.4 g, 1.36 mol) maintained at an internal temperature bellow 0° C. was added DIBAL in hexane (1.0 M) (1.49 L, 1.49 mol) over a period of 2 h. After a period of 1.5 h, the reaction mixture was transferred via canula to a 3N HCl solution (8 L) at 0° C. To the resulting suspension EtOAc (4 L) and THF (0.8 L) were added. After stirring, the organic phase was separated and evaporated to give a yellow solid. The solid was stirred in 20% EtOAc in hexane (1.3 L) for 3 hours. After filtration and drying the title compound was obtained. (210 g).
Name
THF toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
266.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.49 L
Type
solvent
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Name
Quantity
0.8 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.C1(C)C=CC=CC=1.[Br:13][CH2:14][C:15]1C=CC(C#N)=[CH:17][CH:16]=1.CC(C[AlH]CC(C)C)C.Cl>CCOC(C)=O.CCCCCC.C1COCC1>[Br:13][CH2:14][C:15]1[CH:3]=[CH:2][C:1]([CH:5]=[O:4])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
THF toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.C1(=CC=CC=C1)C
Name
Quantity
266.4 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1.49 L
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1.3 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.8 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the title compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrCC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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